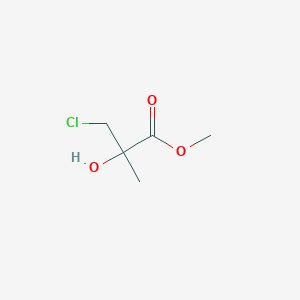

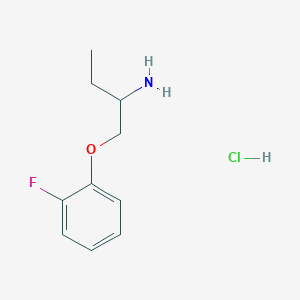

![molecular formula C10H9F3N4O B1443133 2-[6-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-2-イル]アセトヒドラジド CAS No. 1221792-29-5](/img/structure/B1443133.png)

2-[6-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-2-イル]アセトヒドラジド

概要

説明

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide, also known as TIPA, is a chemical compound with the molecular formula C10H9F3N4O . It has a molecular weight of 258.2 g/mol .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes TIPA, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Molecular Structure Analysis

The InChI code for TIPA is 1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18) . The SMILES string is FC(F)(F)C(C=C1)=CN2C1=NC(CCN)=C2 .Physical and Chemical Properties Analysis

TIPA is a solid substance . It has a melting point of 222 degrees Celsius .科学的研究の応用

薬理学的調査:鎮静催眠薬

この化合物は、鎮静催眠作用で知られるイミダゾ[1,2-a]ピリジン類と構造的に関連しています。 ゾルピデムなどの誘導体は、γ-アミノ酪酸受容体を遮断することにより、短期的な不眠症の治療に使用されています 。類似の化合物の研究は、副作用が少なく、潜在的に新しい薬物の開発につながる可能性があります。

抗菌および抗真菌作用

イミダゾ[1,2-a]ピリジン誘導体は、抗菌および抗真菌効果を含む、幅広い生物学的活性を示しています 。これは、特に抗生物質耐性が高まっている中で、新しい抗菌剤の開発に役立ちます。

抗ウイルス研究

これらの誘導体は、抗ウイルス療法にも有望です。 ウイルス複製を阻害する能力により、さまざまなウイルス感染症の治療の候補となります 。進行中の研究により、ウイルスと闘うためにそれらを使用できる特定のメカニズムが明らかになる可能性があります。

抗炎症薬の開発

イミダゾ[1,2-a]ピリジン誘導体の抗炎症特性は、もう1つの興味深い分野です。 これらは、現在の治療法よりも効果が高いか、副作用が少ない新しい抗炎症薬を開発するために使用できる可能性があります .

がん治療

いくつかの研究では、イミダゾ[1,2-a]ピリジン誘導体が、特定のがんの治療に効果的である可能性があることを示唆しています 。研究は、これらの化合物が、健康な組織を損傷することなく、がん細胞を標的にして殺すためにどのように使用できるかを理解することに重点を置いています。

心臓血管疾患の管理

これらの化合物は、心臓血管疾患の管理に役立つ可能性があります。 さまざまな生物学的経路に対するそれらの影響は、高血圧や心不全などの状態の新しい治療法につながる可能性があります .

神経変性疾患の研究

最後に、イミダゾ[1,2-a]ピリジン誘導体は、アルツハイマー病などの神経変性疾患の治療における可能性について調査されています 。これらは、症状の管理または疾患の進行を遅らせるための新しいアプローチを提供する可能性があります。

Safety and Hazards

作用機序

- Imidazo[1,2-a]pyridines have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Some synthetic drugs containing imidazo[1,2-a]pyridine units have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .

Target of Action

Biochemical Pathways

生化学分析

Biochemical Properties

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with glucagon-like peptide 1 receptor (GLP-1R), enhancing GLP-1 secretion and thereby increasing glucose responsiveness . This interaction is significant for its potential therapeutic applications in diabetes treatment. Additionally, the compound’s trifluoromethyl group contributes to its stability and reactivity in biochemical environments .

Cellular Effects

The effects of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase GLP-1 secretion, which directly stimulates insulin release from pancreatic β cells and suppresses glucagon release from α cells . This modulation of hormone secretion is critical for maintaining glucose homeostasis in the body.

Molecular Mechanism

At the molecular level, 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for GLP-1R, binding to the receptor and activating downstream signaling pathways that enhance insulin secretion and glucose uptake . The compound’s trifluoromethyl group plays a key role in its binding affinity and specificity, making it a potent activator of GLP-1R.

Dosage Effects in Animal Models

The effects of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively enhances GLP-1 secretion and improves glucose tolerance without significant adverse effects . At higher doses, it may cause toxic effects, including potential damage to pancreatic cells and disruption of normal metabolic processes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as pancreatic β cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its trifluoromethyl group, which enhances its membrane permeability and cellular uptake.

Subcellular Localization

The subcellular localization of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is critical for its activity and function. The compound is directed to specific compartments within cells, such as the endoplasmic reticulum and Golgi apparatus, where it interacts with GLP-1R and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects.

特性

IUPAC Name |

2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPIUMAVBGACLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(F)(F)F)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167916 | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-29-5 | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)

![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)